molecular formula C15H15BrN2O2 B13207169 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

Cat. No.: B13207169
M. Wt: 335.20 g/mol
InChI Key: UCGOVILBKUVDKC-UHFFFAOYSA-N
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Description

3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile (CAS: 2060029-41-4) is a brominated piperidine derivative featuring a 2-bromophenyl substituent, a 2-oxopiperidin-3-yl core, and a 2-methyl-3-oxopropanenitrile side chain. Its structural complexity arises from the piperidinone ring, which introduces conformational constraints, and the 2-bromophenyl group, which may influence electronic and steric interactions.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

3-[1-(2-bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile

InChI

InChI=1S/C15H15BrN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3

InChI Key

UCGOVILBKUVDKC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multiple steps. One common method includes the reaction of 2-bromobenzaldehyde with piperidine to form an intermediate, which is then further reacted with a nitrile compound under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula* Molecular Weight Substituent (Phenyl) Key Structural Differences
Target: 3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile 2060029-41-4 C₁₆H₁₆BrN₂O₂ ~349.2 2-Bromo Reference compound; contains 2-methyl group
3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2059944-05-5 C₁₅H₁₅BrN₂O₂ 335.20 4-Bromo, 3-methyl Para-bromo, lacks 2-methyl on propanenitrile
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile 2060057-97-6 C₁₅H₁₆ClN₂O₂ ~290.7 2-Chloro Chlorine replaces bromine; retains 2-methyl
3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2060058-67-3 C₁₅H₁₅FN₂O₂ ~286.3 4-Fluoro, 3-methyl Fluoro substitution; lacks 2-methyl
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile 2059999-83-4 C₁₅H₁₆ClN₂O₂ 290.74 3-Chloro Meta-chloro substitution; retains 2-methyl

*Inferred from analogous structures where explicit data is unavailable.

Key Observations:

Halogen Effects: Bromine (Br) in the target compound increases molecular weight (~80 g/mol) compared to chlorine (Cl, ~35.5 g/mol) and fluorine (F, ~19 g/mol). Chlorine and fluorine substituents reduce molecular weight and alter electronegativity, which could impact solubility and metabolic stability .

Substituent Position: The ortho-bromo group in the target compound introduces steric hindrance near the piperidinone ring, which may restrict rotational freedom compared to para-substituted analogs (e.g., CAS 2059944-05-5) . Meta-substitution (e.g., 3-chlorophenyl in CAS 2059999-83-4) may redirect electronic effects away from the piperidinone core compared to ortho substitution .

Commercial Availability and Supplier Data

Table 2: Supplier and Accessibility Overview

Compound Name CAS Number Number of Suppliers Current Availability
This compound 2060029-41-4 1 Limited (1 supplier)
3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile 2060058-67-3 1 Discontinued
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile 2060057-97-6 1 Available (1 supplier)
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile 2059999-83-4 1 Temporarily out of stock
  • Discontinuation of the 4-fluoro-3-methylphenyl analog (CAS 2060058-67-3) suggests lower demand or synthetic challenges .

Research Implications

  • Synthetic Chemistry : The 2-methyl group in the target compound may complicate synthesis due to steric effects during cyclization or functionalization steps.
  • Drug Discovery : Bromine’s polarizability could make the target compound a candidate for halogen bonding in protein-ligand interactions, whereas chloro analogs might prioritize cost-effectiveness .
  • Materials Science : The nitrile group’s electron-withdrawing properties could stabilize charge-transfer complexes, though this remains speculative without experimental data.

Biological Activity

3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group, a piperidinyl moiety, and a propanenitrile functional group, suggests diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrN2O2C_{15}H_{15}BrN_{2}O_{2}, with a molecular weight of 335.20 g/mol. The compound can be represented structurally as follows:

PropertyValue
Molecular FormulaC15H15BrN2O2
Molecular Weight335.20 g/mol
IUPAC NameThis compound
InChI KeyUCGOVILBKUVDKC-UHFFFAOYSA-N
Canonical SMILESCC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Br

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 2-bromobenzaldehyde with piperidine to form an intermediate, which is then reacted with a nitrile compound. This multi-step process highlights the compound's complexity and its utility as a building block for more intricate molecules .

Research indicates that this compound may interact with specific molecular targets, potentially acting as an inhibitor or activator of various enzymes or receptors. The bromophenyl group may facilitate interactions with biological targets, enhancing the compound's binding affinity and leading to significant biological effects .

Antimicrobial and Anticancer Potential

Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. It has been evaluated for its ability to inhibit the growth of certain bacterial strains and cancer cell lines. Such activities are attributed to its structural features that allow it to disrupt cellular processes .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound showed promising cytotoxic effects, particularly against breast and lung cancer cells. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-(1H-indol-3-yl)-3-oxopropanenitrileC11H8N2OIndole-based structure; potential biological activity
3-(3-Methoxyphenyl)-3-oxopropanenitrileC10H9NO2Contains methoxy group; different electronic properties
3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrileC15H16BrN2O2Similar piperidinyl group; additional methyl substitution

This table illustrates how the specific bromophenyl substitution in our compound may enhance its reactivity and biological activity compared to similar compounds.

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